REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([CH3:7])=[CH:5][CH:6]=1.ClC([CH:11]([CH2:16][CH3:17])[C:12]([O:14]C)=[O:13])=O.[Al+3].[Cl-].[Cl-].[Cl-].Cl.Cl[CH2:24]CCl>>[CH3:1][C:2]1[S:3][C:4]([CH3:7])=[CH:5][C:6]=1[CH2:24][CH2:17][CH2:16][CH2:11][C:12]([OH:14])=[O:13] |f:2.3.4.5|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC=1SC(=CC1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)C(C(=O)OC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at 0° C. for another 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer is washed with 10% HCl, water and 5% sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It is then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting yellow oil is redissolved in 60 mL triethyleneglycol with 20 mL 80% hydrazine and 20 g KOH
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated to 140° C. for 10 min.
|
Duration
|
10 min
|
Type
|
DISTILLATION
|
Details
|
to 180° C. to distill off the remaining hydrazine and water
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained at 205° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction is cooled to room temperature
|
Type
|
ADDITION
|
Details
|
it is diluted with water
|
Type
|
WASH
|
Details
|
The ether layer is washed exaustively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=CC1CCCCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |